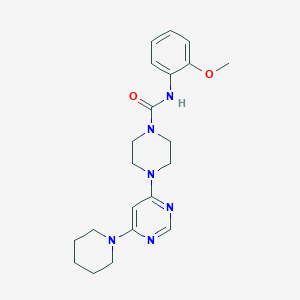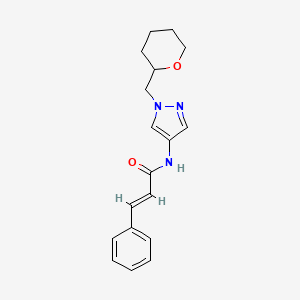![molecular formula C19H23N7O B2952942 2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097869-10-6](/img/structure/B2952942.png)
2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one” is a complex organic molecule. It is related to the class of compounds known as [1,2,4]triazolo[4,3-b]pyridazines . These compounds have been studied for their potential applications in various fields, including as energetic materials .
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[4,3-b]pyridazines has been reported in the literature . These compounds were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . Another method involved the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple ring structures, including a triazolo[4,3-b]pyridazine ring and a hexahydrocinnolinone ring . The basic optical, electrochemical, and semiconductor properties of related compounds have been studied .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. Related compounds have shown weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%; they have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its complex structure. Related compounds have shown excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance .Scientific Research Applications
Antihistaminic and Anti-inflammatory Activity
The compound's structure is related to [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines, which have been synthesized for potential use as antihistamines and eosinophil infiltration inhibitors. These compounds, especially when containing a piperidine or piperazine with a benzhydryl group, exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, indicating potential applications in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
TGF-β Type I Receptor Kinase Inhibition
Compounds with a similar structure have shown promising results as inhibitors of TGF-β type I receptor kinase (ALK5), an important target in cancer immunotherapy and antifibrotic treatments. These compounds demonstrate high selectivity and oral bioavailability, crucial for their potential therapeutic applications (Jin et al., 2014).
Antidiabetic Applications
Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their potential as anti-diabetic drugs. They exhibit Dipeptidyl peptidase-4 (DPP-4) inhibition, which is a key mechanism in the development of anti-diabetic medications. These compounds also show antioxidant and insulinotropic activities, indicating their usefulness in diabetes treatment (Bindu et al., 2019).
Adenosine A2a Receptor Antagonism
Compounds with structural similarities have been shown to be potent and selective adenosine A2a receptor antagonists. This is significant in the context of neurological disorders such as Parkinson's disease, where adenosine A2a receptor antagonism can play a therapeutic role (Vu et al., 2004).
Cardiovascular Applications
1,2,4-Triazolo[1,5-a]pyrimidines, structurally related to the compound , have been studied for their potential as cardiovascular agents, particularly in coronary vasodilating and antihypertensive activities. This opens up potential applications in the treatment of cardiovascular diseases (Sato et al., 1980).
Antimicrobial Activity
Various derivatives of triazolopyridine and related structures have been synthesized and shown to possess significant antimicrobial activity against a range of microorganisms. This suggests potential applications in developing new antimicrobial agents (Suresh et al., 2016).
Anticancer Potential
Some derivatives of the triazolopyridine structure have been evaluated for their potential as anticancer agents. While the results have been varied, this indicates a potential line of investigation in cancer treatment (Said et al., 2004).
Antihypertensive Properties
1,2,4-Triazolol[1,5-alpha]pyrimidines, similar in structure, have been tested for their antihypertensive activity. Some of these compounds have shown promising results, indicating potential use in managing hypertension (Bayomi et al., 1999).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-b]pyridazine-based energetic materials, have been synthesized and studied for their potential applications .
Biochemical Pathways
Compounds with similar structures have been synthesized and studied for their potential applications .
properties
IUPAC Name |
2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c27-19-11-15-3-1-2-4-16(15)22-25(19)12-14-7-9-24(10-8-14)18-6-5-17-21-20-13-26(17)23-18/h5-6,11,13-14H,1-4,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAHEYBYRMIAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4=NN5C=NN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

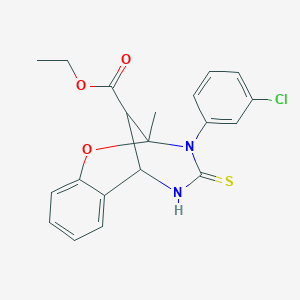
![3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2952861.png)
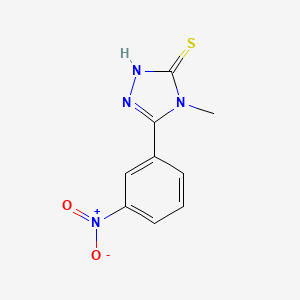
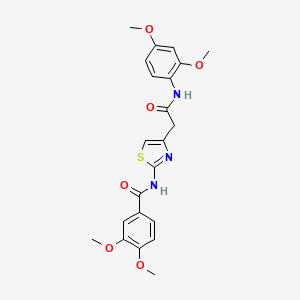
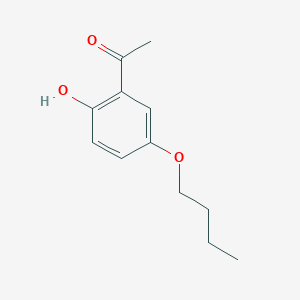
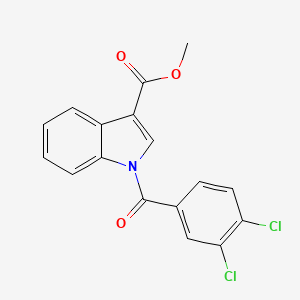


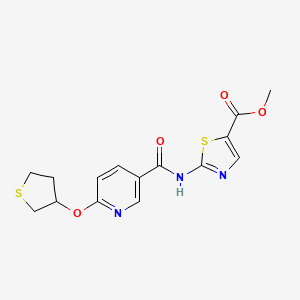
![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxypropyl)hexanamide](/img/structure/B2952875.png)
